molecular formula C14H10BrN3O4 B603483 N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide CAS No. 1374407-97-2

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B603483
CAS No.: 1374407-97-2
M. Wt: 364.15g/mol
InChI Key: XCSKKESWMADMGR-LZYBPNLTSA-N
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Description

N'-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a Schiff base synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide in methanol. The reaction proceeds under reflux to yield a yellow crystalline product . Single-crystal X-ray diffraction reveals an E-configuration about the C=N bond, with bond lengths consistent with analogous hydrazide derivatives (e.g., C=N: ~1.28 Å). The crystal structure is stabilized by intermolecular N–H···O hydrogen bonds between the hydrazide NH and the nitro group, forming chains along the a-axis. Methanol solvation further stabilizes the lattice through O–H···O interactions .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSKKESWMADMGR-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, and chromatography to ensure it meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties
Compound Substituent (R) C=N Bond Length (Å) Melting Point (°C) Hydrogen Bond Length (Å)
Target Compound 3-NO₂ 1.28 >300 2.85–2.90
3-Methoxy Derivative 3-OCH₃ 1.284 250–260 2.95–3.10
2-Fluoro Derivative 2-F 1.29 240–250 2.80–2.85
3-Bromo-5-chloro Derivative 3-Br, 5-Cl 1.27 270–280 2.90–3.05

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a hydrazone derivative that exhibits diverse biological activities, making it a compound of significant interest in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound contains a bromine atom, a hydroxyl group, and a nitro group, contributing to its unique reactivity and biological activity. The compound can be synthesized through the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide in solvents like methanol or ethanol under reflux conditions.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It acts by disrupting microbial cell membranes and inhibiting essential metabolic pathways .
  • Antitumor Activity : Research indicates that this hydrazone derivative exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis (programmed cell death) and interference with cellular signaling pathways .
  • Corrosion Inhibition : While primarily focused on its biological activity, it is noteworthy that this compound also serves as a corrosion inhibitor in industrial applications, which suggests its ability to form protective layers on metal surfaces.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Effect Mechanism Reference
AntibacterialEffective against Gram-positive bacteriaDisruption of cell membrane integrity
AntifungalInhibits fungal growthInterference with metabolic pathways
AntitumorCytotoxic effects on cancer cellsInduction of apoptosis
Corrosion InhibitionProtects metals from corrosionFormation of protective layers

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, this compound was found to exhibit significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated strong antibacterial and antifungal potential, suggesting its application in developing new antimicrobial agents .

Case Study 2: Antitumor Activity

Another investigation assessed the antitumor properties of this compound against human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer drug .

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